![molecular formula C18H16F2N4O B1681497 SB-410220](/img/structure/B1681497.png)
SB-410220
Overview
Description
SB-410220 is a synthetic organic compound with the molecular formula C18H16F2N4O . It is known for its high affinity and functional antagonism towards the orexin receptor 1, making it a significant compound in pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SB-410220 involves the reaction of 5,8-difluoroquinoline-4-amine with 4-dimethylaminobenzoyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
SB-410220 primarily undergoes substitution reactions due to the presence of the fluoroquinoline and dimethylaminophenyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include and .
Oxidation Reactions: Reagents such as or .
Reduction Reactions: Reagents like or .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives , while oxidation and reduction reactions can lead to quinoline derivatives .
Scientific Research Applications
SB-410220 is a chemical compound that has been investigated for its potential applications, primarily related to its activity as an Orexin-1 receptor (OX1R) antagonist . Orexins, also known as hypocretins, are neuropeptides that play a crucial role in regulating sleep-wake cycles, arousal, and reward-seeking behaviors . As such, compounds that can selectively block the OX1 receptor have garnered interest for various neuropsychiatric conditions, including addiction .
Orexin Receptor Antagonists
This compound is a diarylurea and a structurally close analog of SB-334867 and SB-408124, all developed by the same company . These compounds exhibit high affinity for the OX1 receptor .
Compound | OX1 (nM) | OX2 (nM) |
---|---|---|
This compound | 8.7 | 503 |
SB-334867 | - | - |
SB-408124 | 21.7 | 1405 |
Note: Lower values indicate higher binding affinity.
Pharmacological Properties
This compound functions as an antagonist of the OX1 receptor. Calcium mobilization studies have confirmed its functional antagonism of the OX1 receptor, with potencies that align with its affinity as measured in radioligand binding assays . this compound has approximately 50-fold selectivity over the orexin-2 receptor .
Applications in Addiction Research
Mechanism of Action
SB-410220 exerts its effects by binding to the orexin receptor 1 , acting as an antagonist. This binding inhibits the receptor’s activity, thereby modulating the physiological processes regulated by orexin signaling. The molecular targets include the orexin receptor 1 , and the pathways involved are related to sleep-wake regulation and energy homeostasis .
Comparison with Similar Compounds
Similar Compounds
SB-334867: Another orexin receptor 1 antagonist with a similar structure.
SB-408124: A compound with high affinity for orexin receptor 1, similar to SB-410220.
SB-674042: A novel nonpeptide antagonist for orexin receptor 1.
Uniqueness
This compound is unique due to its specific binding affinity and functional antagonism towards orexin receptor 1. It exhibits higher selectivity and potency compared to other similar compounds, making it a valuable tool in pharmacological research .
Biological Activity
SB-410220 is a selective antagonist of the orexin-1 receptor (OX1R), which plays a significant role in various physiological processes, including appetite regulation, sleep-wake cycles, and addiction behaviors. This article provides an overview of the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
This compound functions primarily by inhibiting the orexin-1 receptor, which is part of the orexin signaling system. Orexins (also known as hypocretins) are neuropeptides that regulate arousal, wakefulness, and appetite. The antagonism of OX1R by this compound has been shown to affect several downstream signaling pathways:
- Calcium Signaling : Studies indicate that stimulation of OX1R leads to an increase in intracellular calcium levels through phospholipase C (PLC) activation and subsequent inositol trisphosphate (IP3) production, facilitating calcium release from intracellular stores .
- Behavioral Effects : In animal models, blockade of OX1R using this compound has resulted in reduced drug-seeking behavior and altered responses to stressors, indicating its potential utility in treating addiction and anxiety disorders .
Pharmacological Profile
The pharmacological characteristics of this compound demonstrate its selectivity and efficacy:
Property | Value |
---|---|
Selectivity for OX1R | ~50-fold over OX2R |
pKi for OX1R | 5.4 |
pKi for OX2R | <5.3 |
CNS Penetration | Good |
Half-life (t1/2) | 0.4 hours |
Bioavailability | ~10% |
This compound exhibits a favorable pharmacokinetic profile with good central nervous system (CNS) penetration, making it a valuable tool for studying orexin receptor functions in vivo .
Addiction Studies
In a notable study involving rats trained for cocaine self-administration, this compound was administered during extinction phases. The results indicated that pretreatment with this compound significantly attenuated the burst of activity typically observed when animals were re-exposed to drug-paired contexts. This suggests that OX1R antagonism may help mitigate relapse behaviors in addiction models .
Sleep Regulation
Research has also explored the role of this compound in sleep regulation. In experiments designed to evaluate sleep architecture, administration of this compound resulted in increased total sleep time and alterations in sleep stages, indicating potential applications for treating sleep disorders related to orexin dysregulation .
Properties
Molecular Formula |
C18H16F2N4O |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
1-(5,8-difluoroquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea |
InChI |
InChI=1S/C18H16F2N4O/c1-24(2)12-5-3-11(4-6-12)22-18(25)23-15-9-10-21-17-14(20)8-7-13(19)16(15)17/h3-10H,1-2H3,(H2,21,22,23,25) |
InChI Key |
AZFKSWSBVCFBCG-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC=NC3=C(C=CC(=C23)F)F |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC=NC3=C(C=CC(=C23)F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SB-410220; SB 410220; SB410220. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.